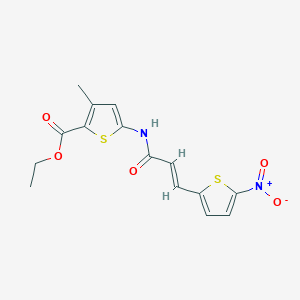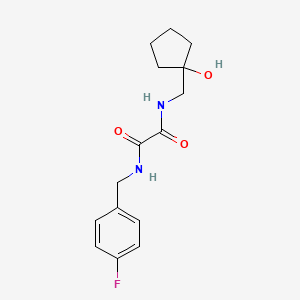
SBP-7455
Übersicht
Beschreibung
SBP-7455 ist ein potenter, hoch affiner und oral aktiver dualer Inhibitor der Unc-51-like Autophagie-aktivierenden Kinase 1 (ULK1) und der Unc-51-like Autophagie-aktivierenden Kinase 2 (ULK2). Es hat ein signifikantes Potenzial gezeigt, die Autophagie zu hemmen, insbesondere im Kontext der Forschung an triple-negativem Brustkrebs (TNBC) .
Wirkmechanismus
Target of Action
SBP-7455, also known as N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-2,4-pyrimidinediamine or N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a potent, high affinity, and orally active dual inhibitor of ULK1/ULK2 . ULK1 and ULK2 are serine/threonine kinases that play a crucial role in the initiation of autophagy .
Mode of Action
This compound inhibits the enzymatic activity of ULK1/ULK2 . This inhibition leads to a reduction in ULK1-dependent Beclin1 and VPS34 phosphorylation, thereby inhibiting autophagy in cells . The compound also exhibits a synergistic tumor growth inhibition effect in nutrient-poor environments when combined with RAS/MEK/MAPK pathway inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the autophagy pathway. Autophagy is a cellular process that removes damaged components of cells and recycles them as biochemical building blocks . ULK1 and ULK2 are early-stage regulators of autophagy . By inhibiting these kinases, this compound disrupts the autophagy process, which can lead to the death of cancer cells that rely on autophagy for survival .
Pharmacokinetics
This compound has demonstrated improved drug-like properties, such as improved physicochemical and pharmacokinetic profiles . .
Result of Action
The inhibition of ULK1/ULK2 by this compound leads to the disruption of the autophagy process. This disruption can result in the death of cancer cells that rely on autophagy for survival . Furthermore, this compound has been shown to re-sensitize resistant cell lines to Venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor .
Action Environment
The efficacy of this compound can be influenced by the nutrient availability in the environment. The compound has been shown to have a synergistic tumor growth inhibition effect in nutrient-poor environments when combined with RAS/MEK/MAPK pathway inhibitors . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as nutrient availability.
Biochemische Analyse
Biochemical Properties
SBP-7455 interacts with Unc-51-like autophagy-activating kinase (ULK) enzymes, specifically ULK1 and ULK2 . It has been shown to significantly reduce ULK1-dependent Beclin1 and VPS34 phosphorylation, thereby inhibiting autophagy in cells .
Cellular Effects
This compound has been found to inhibit the growth of MDA-MB-468 cells, a triple-negative breast cancer cell line . It also inhibits starvation-induced autophagic flux in these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of ULK1/2 enzymatic activity . ULK1/2 are key enzymes involved in the initiation of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks . By inhibiting these enzymes, this compound effectively blocks the autophagic process .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a Tmax of approximately 1 hour, a Cmax of 990 nM, and a T1/2 of 1.7 hours when administered orally at a single dose of 30 mg/kg . The plasma concentration of this compound remains above the ULK1 IC50 for nearly 4 hours after oral administration .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is not currently available, it has been shown to have good oral bioavailability, suggesting efficient absorption and distribution in the body .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SBP-7455 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Die wichtigsten Schritte sind:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen in die Kernstruktur eingeführt, um ihre biologische Aktivität zu verbessern.
Reinigung: Die endgültige Verbindung wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig automatisierte Synthese- und Hochdurchsatzreinigungsmethoden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SBP-7455 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung möglicherweise verändern.
Substitution: Verschiedene Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen einzuführen, wodurch ihre biologischen Eigenschaften verbessert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung zur Untersuchung von Autophagie-Signalwegen und Enzyminhibition.
Biologie: Hilft beim Verständnis der Rolle von ULK1 und ULK2 in zellulären Prozessen.
Medizin: Potenzielles Therapeutikum zur Behandlung von triple-negativem Brustkrebs und anderen Autophagie-bedingten Krankheiten.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Autophagie-Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die enzymatische Aktivität von ULK1 und ULK2 hemmt. Diese Kinasen sind entscheidend für die Initiation der Autophagie, einem zellulären Prozess, der an der Abbau und dem Recycling von Zellkomponenten beteiligt ist. Durch die Hemmung von ULK1 und ULK2 blockiert this compound effektiv die Autophagie, was zur Anhäufung beschädigter Organellen und Proteine führt, die in Krebszellen den Zelltod induzieren können .
Wissenschaftliche Forschungsanwendungen
SBP-7455 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study autophagy pathways and enzyme inhibition.
Biology: Helps in understanding the role of ULK1 and ULK2 in cellular processes.
Medicine: Potential therapeutic agent for treating triple-negative breast cancer and other autophagy-related diseases.
Industry: Used in the development of new drugs targeting autophagy pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MRT68921: Ein weiterer dualer Inhibitor von ULK1 und ULK2, jedoch mit unterschiedlichen Potenz- und Selektivitätsprofilen.
SBI-0206965: Ein selektiver ULK1-Inhibitor mit unterschiedlicher chemischer Struktur und biologischer Aktivität.
GSK-3-Inhibitoren: Obwohl sie keine direkten ULK-Inhibitoren sind, beeinflussen sie Autophagie-Signalwege und können hinsichtlich ihrer Auswirkungen auf zelluläre Prozesse verglichen werden.
Einzigartigkeit von SBP-7455
This compound zeichnet sich durch seine hohe Affinität und die duale Hemmung von sowohl ULK1 als auch ULK2 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Autophagie und zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung in der Krebsforschung macht .
Eigenschaften
IUPAC Name |
4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQROJYIEHOOQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(4-Bromophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2895816.png)
![1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2895817.png)




![[3-(Dimethylamino)-2-(pyrazin-2-yl)propyl]dimethylamine dihydrochloride](/img/structure/B2895825.png)
![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)

